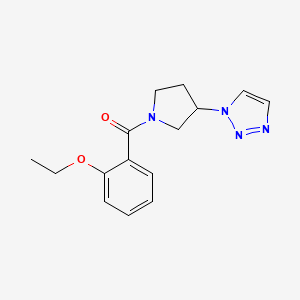
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.
Chemical Structure and Synthesis
The molecular formula of the compound is C15H18N4O, and it features a triazole ring, a pyrrolidine moiety, and an ethoxy-substituted phenyl group. The synthesis typically involves multi-step reactions under mild conditions, often utilizing copper(I) catalysis to facilitate the formation of the triazole linkage.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing triazole and pyrrolidine structures. For instance, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines. In one study, a series of triazole derivatives exhibited IC50 values in the nanomolar range against human cancer cell lines, indicating strong activity comparable to established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line Tested | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 2.4 | Histone deacetylase inhibition |
| Compound B | HeLa (Cervical) | 1.8 | Apoptosis induction |
| Compound C | A549 (Lung) | 3.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Case Study: Antimicrobial Testing
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating potential as an antimicrobial agent.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Triazole Ring Coordination : The triazole moiety can coordinate with metal ions in enzymes, potentially inhibiting their activity.
- Receptor Interaction : The ethoxyphenyl group may interact with cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.
Toxicity and Safety Profile
Toxicological assessments are crucial for determining the viability of this compound for therapeutic applications. Initial evaluations indicate that while the compound exhibits promising biological activity, further studies are necessary to fully understand its safety profile and potential side effects.
Propiedades
IUPAC Name |
(2-ethoxyphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-2-21-14-6-4-3-5-13(14)15(20)18-9-7-12(11-18)19-10-8-16-17-19/h3-6,8,10,12H,2,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMJXXAVKFXLOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













